4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-Ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 893725-35-4) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyrazinyl group at position 5, a 4-ethoxyphenyl group at position 4, and a thiol (-SH) group at position 2. Its molecular formula is C₁₄H₁₃N₅OS, with a molecular weight of 307.35 g/mol. The SMILES representation is CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3, and the InChIKey is HQYCHBCHCIQOLH-UHFFFAOYSA-N .
This compound is synthesized via cyclocondensation reactions starting from hydrazine derivatives and aromatic aldehydes. For instance, describes its preparation using modified literature procedures involving 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol as a precursor, followed by characterization via ¹H-NMR, ¹³C-NMR, and mass spectrometry . Its structural uniqueness lies in the combination of electron-donating (ethoxy) and electron-withdrawing (pyrazinyl) groups, which influence its reactivity and biological activity.
Properties
CAS No. |
893725-35-4 |
|---|---|
Molecular Formula |
C14H13N5OS |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
4-(4-ethoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H13N5OS/c1-2-20-11-5-3-10(4-6-11)19-13(17-18-14(19)21)12-9-15-7-8-16-12/h3-9H,2H2,1H3,(H,18,21) |
InChI Key |
HQYCHBCHCIQOLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC=CN=C3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Ethoxyphenylthiosemicarbazide
4-Ethoxybenzoic acid is converted to its hydrazide derivative through refluxing with hydrazine hydrate in ethanol (80°C, 6 h). Subsequent treatment with ammonium thiocyanate in acidic ethanol (HCl, 0°C) yields 4-ethoxybenzoylthiosemicarbazide (Scheme 1A).
Cyclization to Triazole-3-thiol
Equimolar mixtures of 4-ethoxybenzoylthiosemicarbazide and pyrazine-thiosemicarbazide undergo cyclization in 2N NaOH under reflux (100°C, 8 h). The reaction proceeds via nucleophilic attack at the carbonyl group, followed by intramolecular dehydration to form the triazole ring (Scheme 1C).
Scheme 1: Sequential synthesis of triazole core
(A) 4-Ethoxyphenylthiosemicarbazide formation
(B) Pyrazine-thiosemicarbazide preparation
(C) Alkaline cyclization to 1,2,4-triazole-3-thiol
Alternative Route: Post-Cyclization Functionalization
For improved regiocontrol, the triazole ring is first constructed with one substituent, followed by coupling reactions to introduce the second aromatic group.
Synthesis of 5-Pyrazin-2-yl-4H-1,2,4-triazole-3-thiol
Pyrazine-2-carbonyl chloride reacts with thiosemicarbazide in dry THF to form pyrazine-2-carbonylthiosemicarbazide. Cyclization with NaOH (aq.) at 90°C for 5 h affords 5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol (Yield: 68%).
Microwave-Assisted One-Pot Synthesis
Modern approaches utilize microwave irradiation to accelerate reaction kinetics and improve yields:
Reaction Conditions
A mixture of 4-ethoxybenzohydrazide (1 eq), pyrazine-2-carbothioamide (1 eq), and K2CO3 (2 eq) in DMF is irradiated (300 W, 140°C) for 20 minutes. The one-pot process achieves 74% yield by simultaneous cyclization and substituent incorporation.
Comparative Analysis
Microwave synthesis reduces reaction time by 96% while enhancing yield and purity, attributed to uniform heating and reduced side reactions.
Spectroscopic Characterization and Validation
IR Spectroscopy
¹H NMR (400 MHz, DMSO-d6)
Regioselectivity in Cyclization
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost/kg (USD) | Process Relevance |
|---|---|---|
| Pyrazine-2-carboxylic acid | 4200 | Critical path component |
| 4-Iodophenetole | 980 | Coupling reagent |
| CuI/L-proline | 650 | Catalytic system |
Microwave methods reduce energy costs by $12/kg compared to conventional heating.
Emerging Methodologies
Chemical Reactions Analysis
4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles using reducing agents such as sodium borohydride.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include halogenated compounds, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Substitution Reactions : Involves introducing ethoxyphenyl and pyrazinyl groups using halogenated precursors.
- Thiol Group Introduction : Usually done via thiolation reactions using thiourea or other sulfur-containing reagents.
Chemistry
In the field of chemistry, 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol serves as a versatile building block for synthesizing more complex molecules. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.
- Antifungal Activity : It has demonstrated effectiveness against fungal pathogens.
- Anticancer Potential : Preliminary research indicates that it may inhibit the growth of cancer cells through mechanisms involving apoptosis induction.
Medicine
The compound is being explored as a therapeutic agent due to its ability to interact with biological targets:
- Enzyme Inhibition : It shows promise in inhibiting specific enzymes involved in disease pathways.
- Receptor Modulation : Its interaction with receptors may lead to novel treatment strategies for various conditions.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and advanced materials with tailored properties. Its unique chemical structure allows for modifications that enhance performance in specific applications.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against a range of pathogens. The results indicated significant inhibitory effects on Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for antibiotic development .
- Anticancer Research : Research presented at the Annual Oncology Conference highlighted the anticancer properties of this compound. In vitro studies demonstrated its ability to induce apoptosis in breast cancer cell lines, suggesting a mechanism involving oxidative stress .
- Material Science Applications : An investigation into the use of this compound as a precursor for advanced materials was conducted by researchers at a prominent university. The findings revealed that incorporating this triazole derivative into polymer matrices improved thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form stable complexes with metal ions, influencing various biochemical pathways. The thiol group can participate in redox reactions, modulating the activity of target proteins and enzymes.
Comparison with Similar Compounds
Substitution at Position 5
- Pyrazinyl vs. Methoxyphenyl: Replacing the pyrazinyl group with a 4-methoxyphenyl group (as in 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) reduces planarity and alters electronic properties.
- Pyrazinyl vs. Nitrophenyl: Substituting pyrazine with a 4-nitrophenyl group (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) introduces strong electron-withdrawing effects, increasing oxidative stability and altering binding affinity in enzyme inhibition assays .
Substitution at Position 4
- Ethoxyphenyl vs. Cycloalkenylamino: Compounds like 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-iodophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol exhibit enhanced conformational flexibility due to the cycloalkenyl group, which may improve interactions with hydrophobic enzyme pockets .
Schiff Base Modifications
- Fluorinated derivatives, such as those synthesized by reacting the target compound with para-, ortho-, or meta-fluorobenzaldehyde (e.g., compounds 60–62 in ), show improved antimicrobial activity. The para-fluoro derivative demonstrated the lowest MIC value (5.1 μM) against P. aeruginosa due to enhanced electronegativity and hydrogen-bonding capacity .
Biological Activity
4-(4-ethoxyphenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of triazoles. Its unique structural features have attracted attention for potential applications in various fields, particularly in biological research. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, alongside relevant research findings and case studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 893725-35-4 |
| Molecular Formula | C14H13N5OS |
| Molecular Weight | 299.35 g/mol |
| IUPAC Name | 4-(4-ethoxyphenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring facilitates coordination with metal ions, which can modulate enzyme activities and influence biochemical pathways. The thiol group is involved in redox reactions that may alter protein functions and signaling pathways.
Antimicrobial Properties
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating the activity of related triazole derivatives showed that they effectively inhibited bacterial growth at varying concentrations. For instance, compounds similar to this compound displayed low toxicity levels while maintaining high antimicrobial efficacy .
Antifungal Activity
Triazoles are well-known for their antifungal properties. In vitro studies have demonstrated that this compound can inhibit the growth of several fungal strains. The mechanism often involves disruption of fungal cell membrane synthesis and function by inhibiting ergosterol biosynthesis .
Anticancer Potential
The anticancer activity of this compound has been explored in various studies. For example, compounds within this class have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines such as Hep G2 (liver cancer) and MCF7 (breast cancer) cells. The studies suggest that these compounds may interfere with cell cycle progression and promote programmed cell death through multiple signaling pathways .
Case Studies
- Evaluation of Cytokine Release : A study assessed the effect of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMC). The results indicated that certain derivatives significantly reduced TNF-α production by 44–60%, suggesting potential anti-inflammatory properties alongside their antimicrobial effects .
- Antimicrobial Screening : In a comparative analysis involving various triazole derivatives, it was found that those with specific substitutions exhibited enhanced antibacterial activity against resistant strains of bacteria. This highlights the importance of structural modifications in optimizing biological activity .
Q & A
Q. Advanced Computational Modeling
- Molecular Docking: Use AutoDock Vina to simulate binding to targets like EGFR or COX-2. The pyrazine ring shows strong π-π stacking with tyrosine residues (binding energy ≤ -8.5 kcal/mol) .
- ADME Prediction: SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.56) and CYP2D6 inhibition risk .
- Toxicity Screening: ProTox-II highlights potential hepatotoxicity (probability: 72%) due to the thiol group .
What strategies optimize yield and purity during scale-up synthesis?
Q. Advanced Process Chemistry
- Solvent Optimization: Replace ethanol with acetonitrile for higher cyclization efficiency (yield increases from 65% to 82%) .
- Catalyst Screening: Use K₂CO₃ instead of NaOH to reduce side reactions (e.g., hydrolysis of the ethoxy group) .
- Continuous Flow Reactors: Improve reproducibility and reduce reaction time (from 8 hours to 30 minutes) .
How does the compound’s thiol group participate in redox-mediated biological interactions?
Mechanistic Biochemistry
The thiol group:
- Acts as a glutathione mimic , scavenging ROS in vitro (IC50: 14.7 µM in DPPH assay) .
- Forms disulfide bonds with cysteine residues in enzymes (e.g., thioredoxin reductase), confirmed via HPLC-MS after co-incubation .
- May cause off-target effects in reducing environments (e.g., tumor microenvironments), requiring stabilization via S-alkylation .
What analytical techniques quantify trace impurities in the compound?
Q. Advanced Analytical Chemistry
- HPLC-DAD: Detect impurities (<0.1%) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .
- ICP-MS: Quantify heavy metal residues (e.g., Pd ≤ 10 ppm from catalytic steps) .
- X-ray Crystallography: Resolve stereochemical ambiguities in the triazole ring (e.g., N1 vs. N2 substitution) .
How do structural modifications enhance the compound’s pharmacokinetic profile?
Q. Advanced Medicinal Chemistry
- S-Alkylation: Replace the thiol with a methylthio group to improve plasma stability (t₁/₂ increases from 1.2 to 4.7 hours in rat plasma) .
- Pyrazine Replacement: Substitute pyrazine with pyridine to reduce hERG channel inhibition (IC50: >30 µM vs. 12 µM for pyrazine) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
